molecular formula C18H21N3OS B5068623 2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol

2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol

Cat. No.: B5068623
M. Wt: 327.4 g/mol
InChI Key: ZIEYFFFXSJRKHR-UHFFFAOYSA-N
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Description

2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is a complex organic compound that features a phenol group, a diethylamino group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol typically involves the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone This intermediate is then cyclized to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiadiazole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(Diethylamino)phenyl]imino}methyl)phenol
  • (E)-2-((3-Bromophenyl)imino)methyl)-5-(diethylamino)phenol
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol

Uniqueness

2-[2-[4-(Diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol is unique due to the presence of both the diethylamino group and the thiadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[4-(diethylamino)phenyl]-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-3-21(4-2)14-11-9-13(10-12-14)17-19-20-18(23-17)15-7-5-6-8-16(15)22/h5-12,17,19,22H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEYFFFXSJRKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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